molecular formula C24H18F3NO3 B12411346 (R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)

(R)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)

Cat. No.: B12411346
M. Wt: 430.4 g/mol
InChI Key: HBVJWKXCFVAHNT-LOPJJIQASA-N
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Description

®-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is a deuterated derivative of Norfluoxetine, a metabolite of the well-known antidepressant Fluoxetine. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific studies, particularly in the field of pharmacokinetics and drug metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Norfluoxetine-d5 Phthalimide (Phenyl-d5) typically involves multiple steps, starting from commercially available precursors. The process often includes the introduction of deuterium atoms through specific reactions such as hydrogen-deuterium exchange or the use of deuterated reagents. The phthalimide group is introduced to protect the amine functionality during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

®-Norfluoxetine-d5 Phthalimide (Phenyl-d5) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its parent amine.

    Substitution: The phthalimide group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the parent amine.

Scientific Research Applications

®-Norfluoxetine-d5 Phthalimide (Phenyl-d5) has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.

    Biology: Helps in understanding the metabolic pathways of Fluoxetine and its metabolites.

    Medicine: Used in pharmacokinetic studies to track the distribution and elimination of Fluoxetine in the body.

    Industry: Employed in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

The mechanism of action of ®-Norfluoxetine-d5 Phthalimide (Phenyl-d5) involves its interaction with various molecular targets in the body. As a deuterated compound, it exhibits similar pharmacological properties to Norfluoxetine but with altered metabolic stability. The deuterium atoms can influence the rate of metabolic reactions, providing insights into the drug’s behavior in the body.

Comparison with Similar Compounds

Similar Compounds

    Norfluoxetine: The non-deuterated version of the compound.

    Fluoxetine: The parent drug from which Norfluoxetine is derived.

    Deuterated Fluoxetine: Another deuterated derivative used in similar studies.

Uniqueness

®-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. These include improved metabolic stability and the ability to trace the compound’s behavior in biological systems more accurately.

This detailed article provides a comprehensive overview of ®-Norfluoxetine-d5 Phthalimide (Phenyl-d5), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H18F3NO3

Molecular Weight

430.4 g/mol

IUPAC Name

2-[(3R)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione

InChI

InChI=1S/C24H18F3NO3/c25-24(26,27)17-10-12-18(13-11-17)31-21(16-6-2-1-3-7-16)14-15-28-22(29)19-8-4-5-9-20(19)23(28)30/h1-13,21H,14-15H2/t21-/m1/s1/i1D,2D,3D,6D,7D

InChI Key

HBVJWKXCFVAHNT-LOPJJIQASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C(CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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